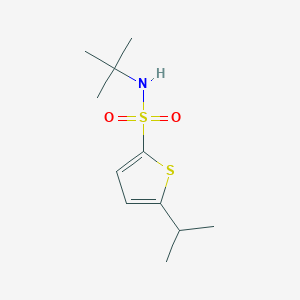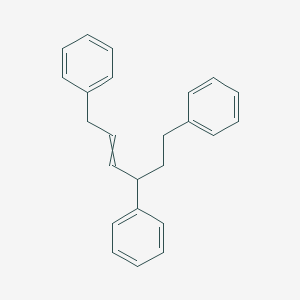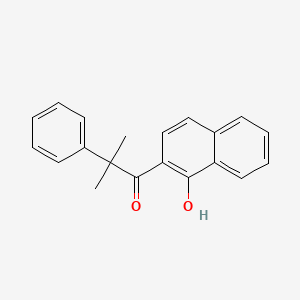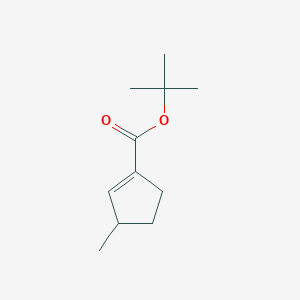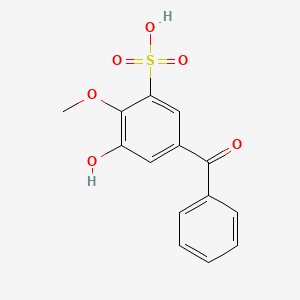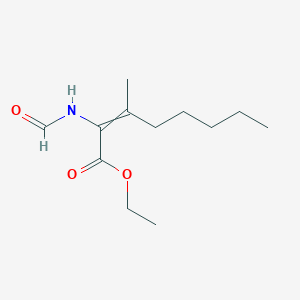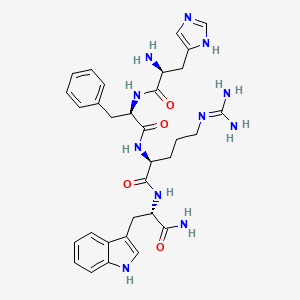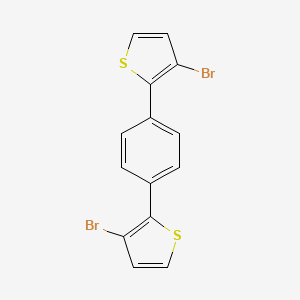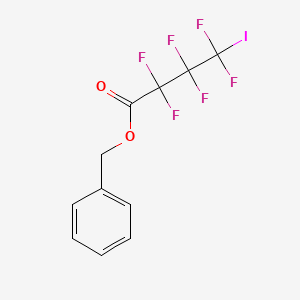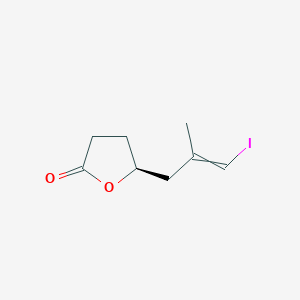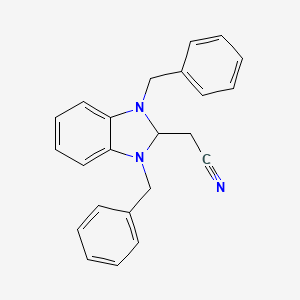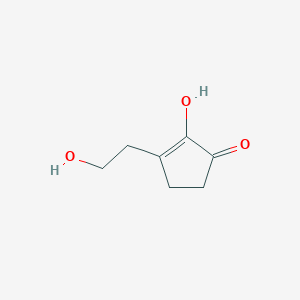
2-Cyclopenten-1-one, 2-hydroxy-3-(2-hydroxyethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopenten-1-one, 2-hydroxy-3-(2-hydroxyethyl)- is an organic compound with the molecular formula C7H10O3 It is a derivative of cyclopentenone, featuring hydroxyl groups at the 2 and 3 positions, and an additional hydroxyethyl group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 2-hydroxy-3-(2-hydroxyethyl)- can be achieved through several methods. One common approach involves the base-catalyzed condensation of 1-hydroxyhexane-2,5-dione, a derivative of hydroxymethylfurfural . This reaction typically requires a strong base such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar base-catalyzed reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopenten-1-one, 2-hydroxy-3-(2-hydroxyethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form cyclopentanol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentenone derivatives, while reduction can produce cyclopentanol derivatives.
Scientific Research Applications
2-Cyclopenten-1-one, 2-hydroxy-3-(2-hydroxyethyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of fragrances and flavoring agents due to its unique aroma profile.
Mechanism of Action
The mechanism of action of 2-Cyclopenten-1-one, 2-hydroxy-3-(2-hydroxyethyl)- involves its interaction with various molecular targets and pathways. For instance, it may activate redox-sensitive transcription factors such as nuclear factor-kappa B (NF-kappaB), which plays a central role in inflammation and aging processes by inducing pro-inflammatory genes . The compound’s hydroxyl groups allow it to participate in hydrogen bonding and other interactions that modulate its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-methyl-2-cyclopenten-1-one: This compound is structurally similar but features a methyl group instead of a hydroxyethyl group.
3-Ethyl-2-hydroxy-2-cyclopenten-1-one: Another similar compound with an ethyl group at the 3 position.
Uniqueness
2-Cyclopenten-1-one, 2-hydroxy-3-(2-hydroxyethyl)- is unique due to the presence of both hydroxyl and hydroxyethyl groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
303183-80-4 |
|---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
2-hydroxy-3-(2-hydroxyethyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C7H10O3/c8-4-3-5-1-2-6(9)7(5)10/h8,10H,1-4H2 |
InChI Key |
NRYABLFNRBOMDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(=C1CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[(2-Ethylhexyl)azanediyl]bis{3-[(2-ethylhexyl)oxy]propan-2-ol}](/img/structure/B14249249.png)
